3-Chloro-4-(trifluoromethyl)benzyl bromide
Overview
Description
3-Chloro-4-(trifluoromethyl)benzyl bromide is a chemical compound with the empirical formula C8H5BrClF3 . It is a useful synthetic intermediate .
Synthesis Analysis
This compound is a useful building block in the synthesis of various other compounds. For instance, it is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Molecular Structure Analysis
The molecular structure of this compound can be represented by the SMILES string FC(F)(F)c1cc(CBr)ccc1Cl . The molecular weight of this compound is 273.48 .Chemical Reactions Analysis
As a synthetic intermediate, this compound is involved in various chemical reactions. It is used in the synthesis of 1-(Substituted benzyl)-2-substituted-5,6-dichlorobenzimidazoles with antiviral activities. It is also used to prepare 2-[(4-diarylmethoxy)phenyl]benzimidazoles as potent inhibitors of hepatitis C virus NS5B polymerase .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 273.48 . The compound has a density of 1.546 g/mL at 25 °C (lit.) .Scientific Research Applications
Trifluoromethylation Reactions
A key application involves the trifluoromethylation of aryl and heteroaryl halides, utilizing fluoroform-derived CuCF3. This process allows for the efficient synthesis of benzotrifluorides, demonstrating high reactivity and selectivity under "ligandless" conditions. The method is notable for its broad substrate scope, including less reactive aromatic bromides and various derivatives, facilitating the isolation of trifluoromethylated products in high yield. This technique underscores the compound's utility in enhancing the trifluoromethyl group's incorporation into aromatic systems, thereby modifying their electronic properties for potential pharmaceutical and agrochemical applications (Lishchynskyi et al., 2013).
Corrosion Inhibition
Research on triazole Schiff bases, including compounds related to 3-Chloro-4-(trifluoromethyl)benzyl bromide, highlights their effectiveness as corrosion inhibitors on mild steel in acidic media. The study indicates that these compounds, through their adsorption, can significantly mitigate corrosion, showcasing the potential of such molecules in protecting industrial equipment and infrastructure (Chaitra et al., 2015).
Friedel-Crafts Alkylation
The compound also finds application in Friedel-Crafts alkylation reactions under superacidic conditions. This process facilitates the synthesis of 1,1-diaryl-2-halo-3,3,3-trifluoropropanes and their subsequent conversion to trifluoromethylated diarylethenes. Such reactions underscore the versatility of this compound in constructing complex molecular architectures, which are valuable in developing new materials and drugs (Sandzhieva et al., 2016).
Catalytic Applications
Further studies demonstrate the role of related compounds in catalytic systems, such as the palladium-catalyzed amination of aryl chlorides, bromides, and triflates. These catalysts facilitate the formation of C-N bonds at room temperature, enhancing the efficiency of synthesizing nitrogen-containing compounds. This application is crucial in pharmaceuticals, where nitrogen heterocycles are common structural motifs (Wolfe et al., 2000).
Safety and Hazards
3-Chloro-4-(trifluoromethyl)benzyl bromide is a hazardous substance. It causes severe skin burns and eye damage. Precautionary measures include not breathing dust/fume/gas/mist/vapors/spray, washing face, hands and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Mechanism of Action
Target of Action
Benzylic halides, a class of compounds to which 3-chloro-4-(trifluoromethyl)benzyl bromide belongs, are known to undergo reactions at the benzylic position . These reactions involve free radical bromination, nucleophilic substitution, and oxidation .
Mode of Action
The mode of action of this compound involves reactions at the benzylic position. In the initiating step of a free radical reaction, a succinimidyl radical is formed, which then removes a hydrogen atom to form succinimide . This results in the formation of a new carbon-bromine bond .
Biochemical Pathways
It is known that reactions at the benzylic position are important for synthesis problems .
Result of Action
It is used in the synthesis of certain compounds with antiviral activities .
Properties
IUPAC Name |
4-(bromomethyl)-2-chloro-1-(trifluoromethyl)benzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5BrClF3/c9-4-5-1-2-6(7(10)3-5)8(11,12)13/h1-3H,4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DRGNXDDQVUFCEF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1CBr)Cl)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5BrClF3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.48 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.